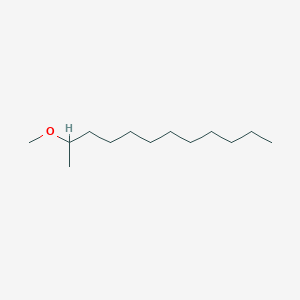

2-Methoxydodecane

Description

Structure

3D Structure

Properties

CAS No. |

95363-55-6 |

|---|---|

Molecular Formula |

C13H28O |

Molecular Weight |

200.36 g/mol |

IUPAC Name |

2-methoxydodecane |

InChI |

InChI=1S/C13H28O/c1-4-5-6-7-8-9-10-11-12-13(2)14-3/h13H,4-12H2,1-3H3 |

InChI Key |

FUCXYUVMCNNLIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methoxydodecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-methoxydodecane. Due to a notable lack of publicly available experimental data for this specific compound, this document focuses on its predicted characteristics and proposes a detailed experimental protocol for its synthesis and characterization. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may have an interest in this molecule.

Introduction

This compound is a secondary ether with the chemical formula C₁₃H₂₈O. Its structure consists of a dodecyl carbon chain with a methoxy (B1213986) group attached to the second carbon atom. While its structural isomer, 1-methoxydodecane, is documented, there is a significant gap in the scientific literature regarding the specific chemical and physical properties of this compound. This guide aims to address this gap by providing a theoretical framework and a practical synthetic route.

Predicted Chemical and Physical Properties

In the absence of experimental data, the properties of this compound can be estimated based on the known properties of similar long-chain ethers and alkanes.

Table 1: Predicted and Known Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 1-Methoxydodecane (Known) | Dodecan-2-ol (Known) |

| Molecular Formula | C₁₃H₂₈O | C₁₃H₂₈O[1][2] | C₁₂H₂₆O[3][4][5][6] |

| Molecular Weight | 200.36 g/mol | 200.36 g/mol [1][2] | 186.34 g/mol [4][6][7] |

| Boiling Point | Estimated: 230-240 °C | Not available | 249-250 °C[3] |

| Density | Estimated: ~0.8 g/mL | Not available | 0.829 g/mL at 20 °C[3] |

| Appearance | Colorless liquid (Predicted) | Not available | Clear colorless liquid[5] |

| Solubility | Insoluble in water; Soluble in organic solvents (Predicted) | Not available | Insoluble in water, soluble in ethanol (B145695) and ether[5] |

Proposed Synthesis: Williamson Ether Synthesis

A reliable method for the synthesis of asymmetrical ethers like this compound is the Williamson ether synthesis.[8][9][10][11][12] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, dodecan-2-ol is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide.

Reaction Scheme

Experimental Protocol

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil[8][13][14][15][16]

-

Anhydrous diethyl ether ((C₂H₅)₂O) or tetrahydrofuran (B95107) (THF)[1][25][26][27][28][29][30][31][32][33]

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Safety Precautions:

-

Sodium hydride (NaH) is highly flammable and reacts violently with water.[14][15][16] It should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Methyl iodide (CH₃I) is toxic and a suspected carcinogen.[17][24] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Diethyl ether is extremely flammable and can form explosive peroxides upon storage.[1][29][30]

Procedure:

-

Preparation of the Alkoxide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexane (B92381) to remove mineral oil).

-

Suspend the sodium hydride in anhydrous diethyl ether or THF.

-

Slowly add a solution of dodecan-2-ol (1.0 equivalent) in the same anhydrous solvent to the sodium hydride suspension at 0 °C (ice bath).

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.

-

-

Ether Formation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add methyl iodide (1.2 equivalents) to the freshly prepared alkoxide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

-

Proposed Experimental Workflow

Predicted Spectroscopic Data for Characterization

While no experimental spectra are available, the expected NMR and mass spectrometry data for this compound can be predicted.

-

¹H NMR: A characteristic signal for the methoxy group protons (-OCH₃) would be expected around 3.3-3.4 ppm as a singlet. A multiplet corresponding to the proton on the second carbon (-CH(OCH₃)-) would appear further downfield. The terminal methyl groups of the dodecyl chain would appear as triplets upfield.

-

¹³C NMR: The carbon of the methoxy group would show a signal around 56-58 ppm. The carbon attached to the oxygen (C2) would be significantly downfield compared to the other aliphatic carbons.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 200.36. Common fragmentation patterns would include the loss of a methoxy group or cleavage of the C-C bonds in the dodecyl chain.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity of this compound or its potential interactions with any signaling pathways. Research in this area would be novel and could explore its potential as a non-polar solvent, a membrane probe, or a starting material for the synthesis of more complex molecules.

Conclusion

This compound represents a molecule with uncharacterized chemical and biological properties. This technical guide has provided a comprehensive theoretical framework, including predicted properties and a detailed, practical protocol for its synthesis via the Williamson ether synthesis. The successful synthesis and subsequent characterization of this compound would fill a notable gap in the chemical literature and could open avenues for its application in various scientific disciplines, including drug development. Researchers are encouraged to use the proposed methodologies as a starting point for their investigations into this novel ether.

References

- 1. thermofishersci.in [thermofishersci.in]

- 2. sds.chemdox.com [sds.chemdox.com]

- 3. 2-ドデカノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Dodecan-2-ol | C12H26O | CID 25045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Dodecan-2-ol | C12H26O | CID 25045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-dodecanol [stenutz.eu]

- 8. Page loading... [guidechem.com]

- 9. Sodium hydride | 7646-69-7 [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. byjus.com [byjus.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. Sodium hydride - Sciencemadness Wiki [sciencemadness.org]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. epa.gov [epa.gov]

- 18. fishersci.com [fishersci.com]

- 19. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. ICSC 0509 - METHYL IODIDE [inchem.org]

- 21. Iodomethane - Wikipedia [en.wikipedia.org]

- 22. Methyl iodide - Sciencemadness Wiki [sciencemadness.org]

- 23. calibrechem.com [calibrechem.com]

- 24. cdhfinechemical.com [cdhfinechemical.com]

- 25. Diethyl Ether: Structure, Properties & Uses Explained [vedantu.com]

- 26. Diethyl ether | 60-29-7 [chemicalbook.com]

- 27. byjus.com [byjus.com]

- 28. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. rcilabscan.com [rcilabscan.com]

- 30. carlroth.com [carlroth.com]

- 31. Diethyl ether [unacademy.com]

- 32. westliberty.edu [westliberty.edu]

- 33. redox.com [redox.com]

Technical Guide: 2-Methoxydodecane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific CAS (Chemical Abstracts Service) Registry Number for 2-Methoxydodecane could not be readily identified in available public databases. This guide provides data on the closely related isomer, 1-Methoxydodecane, and outlines a general synthetic protocol for this compound.

Introduction

This compound is a long-chain aliphatic ether. While specific data for this compound is sparse, its structural isomer, 1-Methoxydodecane, provides a useful proxy for understanding its general physicochemical properties. Long-chain alkyl ethers are of interest in various fields, including their use as surfactants, in the formulation of cosmetics, and as potential bioactive molecules.[1] Some long-chain fatty acids containing ether linkages have shown antibacterial and fungicidal activities.[2]

Physicochemical Properties

The following table summarizes the known physicochemical properties of the related isomer, 1-Methoxydodecane (CAS No. 3482-63-1).[3][4] These values are expected to be similar for this compound.

| Property | Value | Reference |

| CAS Number | 3482-63-1 (for 1-Methoxydodecane) | [3] |

| Molecular Formula | C₁₃H₂₈O | [3] |

| Molecular Weight | 200.36 g/mol | [3] |

| IUPAC Name | 1-methoxydodecane | [4] |

| Synonyms | Methyl dodecyl ether, 1-Dodecanol methyl ether | [3] |

| Kovats Retention Index | 1424.1 (non-polar) | [4] |

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers.[5][6][7] This reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide with a primary or secondary alkyl halide.[5][8] For the synthesis of this compound, two primary routes are feasible. The preferred route involves the use of a methyl halide and the alkoxide of 2-dodecanol (B159162) to minimize competing elimination reactions that can occur with secondary alkyl halides.[5][9]

Route A (Preferred): From 2-Dodecanol and a Methyl Halide

Materials:

-

2-Dodecanol

-

Sodium hydride (NaH) or other strong base

-

Methyl iodide (CH₃I) or other methyl halide

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))[10]

-

Apparatus for reflux with an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-dodecanol in the anhydrous solvent.

-

Slowly add sodium hydride to the solution at 0 °C to form the sodium 2-dodecanoxide. The evolution of hydrogen gas should be observed.

-

Once the hydrogen evolution ceases, slowly add methyl iodide to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

-

Upon completion, cool the reaction to room temperature and quench any remaining sodium hydride by the slow addition of water or ethanol.

-

Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.

Route B: From 2-Halododecane and Sodium Methoxide (B1231860)

This route is generally less favored due to the potential for elimination side-products with the secondary alkyl halide.[5][9]

Materials:

-

2-Bromododecane or 2-Chlorododecane

-

Sodium methoxide (NaOCH₃)

-

Anhydrous methanol (B129727) or an aprotic polar solvent

Procedure:

-

Dissolve the 2-halododecane in the chosen solvent in a round-bottom flask.

-

Add sodium methoxide to the solution.

-

Heat the mixture to reflux and monitor the reaction.

-

Follow the workup and purification steps as described in Route A.

Diagrams

Caption: Williamson Ether Synthesis of this compound.

Biological Relevance and Safety

While specific toxicological data for this compound is not available, general information on related long-chain alkyl ethers can provide some insight. Alkyl glyceryl ethers are known to function as skin-conditioning agents in cosmetics and have been deemed safe for such uses based on animal toxicity and clinical data, which indicate low dermal absorption.[11][12][13] Some studies suggest that alkyl glycerol (B35011) ethers may have hematopoietic and immunostimulating properties.[14] Additionally, certain long-chain ether lipids have been investigated for their role in cellular processes and their potential as therapeutic agents.[14] Polyoxyalkylene alkyl ethers are noted to be readily biodegradable and unlikely to persist in the environment or bioaccumulate.[15] However, concentrated forms of some long-chain ethers can cause skin and eye irritation.[15] Standard laboratory safety precautions should be followed when handling any chemical compound.

References

- 1. Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-chain fatty acids containing ether linkage. I. The antibacterial and fungicidal activities of some new beta-alkyloxypropionic acids and their methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dodecane, 1-methoxy- [webbook.nist.gov]

- 4. Dodecane, 1-methoxy- | C13H28O | CID 77032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. jk-sci.com [jk-sci.com]

- 11. pure.psu.edu [pure.psu.edu]

- 12. Safety assessment of alkyl glyceryl ethers as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Alkyl Glycerol Ethers as Adaptogens | MDPI [mdpi.com]

- 15. chemical.kao.com [chemical.kao.com]

Spectroscopic Data of 2-Methoxydodecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-methoxydodecane. Due to the limited availability of direct experimental spectra for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics based on established principles and data from structurally analogous compounds. This guide also includes standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of similar molecules and established spectroscopic correlations.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.3 | s | 3H |

| -OCH- | ~3.4 - 3.6 | m | 1H |

| -CH₂- (adjacent to -OCH-) | ~1.4 - 1.6 | m | 2H |

| -(CH₂)₈- | ~1.2 - 1.4 | m | 16H |

| -CH₃ (terminal) | ~0.9 | t | 3H |

| -CH₃ (at C2) | ~1.1 | d | 3H |

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -OCH₃ | ~56 |

| -OCH- | ~75 - 78 |

| -CH₂- (adjacent to -OCH-) | ~32 - 35 |

| -(CH₂)ₙ- (chain) | ~22 - 30 |

| -CH₃ (terminal) | ~14 |

| -CH₃ (at C2) | ~19 - 22 |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 200 | Molecular Ion (M⁺) |

| 185 | [M - CH₃]⁺ |

| 171 | [M - C₂H₅]⁺ |

| 45 | [CH₃-O=CH₂]⁺ (base peak) |

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2850 - 3000 | C-H stretch (alkane) | Strong |

| 1450 - 1470 | C-H bend (alkane) | Medium |

| 1080 - 1150 | C-O-C stretch (ether) | Strong |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1] The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest.[1] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay appropriate for the compound.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]

-

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.[2]

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

-

Ionization : In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI).[3][4] This process forms a positively charged molecular ion (M⁺) and various fragment ions.[3][4][5][6][7]

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[3][4][8]

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The most intense peak in the spectrum is designated as the base peak and assigned a relative intensity of 100%.[4]

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly onto the ATR crystal.

-

Data Acquisition : Place the sample holder in the IR spectrometer. A beam of infrared radiation is passed through the sample. The instrument measures the amount of light transmitted at each wavenumber.[9][10][11]

-

Spectrum Generation : The resulting data is plotted as percent transmittance versus wavenumber (in cm⁻¹).[12][13] The downward peaks in the spectrum, known as absorption bands, correspond to the vibrational frequencies of the bonds within the molecule.[12][13]

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. community.wvu.edu [community.wvu.edu]

- 10. athabascau.ca [athabascau.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the NMR Analysis of 2-Methoxydodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-methoxydodecane. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the characterization of long-chain alkyl ethers. This document outlines predicted ¹H and ¹³C NMR data, detailed experimental protocols for acquiring such data, and visual representations of the analytical workflow and molecular structure to facilitate a deeper understanding.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) and multiplicities for the proton and carbon nuclei of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (CH₃) | 1.10 | Doublet | 3H | ~6.0 |

| H-2 (CH) | 3.30 | Sextet | 1H | ~6.0 |

| H-3 (CH₂) | 1.45 | Multiplet | 2H | |

| H-4 to H-11 (CH₂) | 1.27 | Broad Singlet | 16H | |

| H-12 (CH₃) | 0.88 | Triplet | 3H | ~6.8 |

| OCH₃ | 3.38 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (CH₃) | 20.0 |

| C-2 (CH) | 78.0 |

| C-3 (CH₂) | 38.0 |

| C-4 (CH₂) | 26.0 |

| C-5 to C-9 (CH₂) | 29.7 - 30.0 |

| C-10 (CH₂) | 31.9 |

| C-11 (CH₂) | 22.7 |

| C-12 (CH₃) | 14.1 |

| OCH₃ | 56.0 |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following section details the recommended methodology for the NMR analysis of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common and suitable choice for non-polar compounds like this compound.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the final solution height in the tube is approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 12-16 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-220 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the internal standard (TMS) peak to 0 ppm. If no internal standard is used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

To further elucidate the process and structural relationships, the following diagrams are provided.

Caption: Workflow for NMR Analysis of this compound.

Caption: Spin-Spin Coupling Interactions for the H-2 Proton.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methoxydodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pathways of 2-methoxydodecane. The content is structured to offer a comprehensive understanding for researchers, scientists, and professionals in drug development, focusing on the principles of electron ionization (EI) mass spectrometry.

Introduction to Electron Ionization Mass Spectrometry of Alkoxyalkanes

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The fragmentation patterns are highly reproducible and provide valuable structural information about the analyte. For long-chain alkoxyalkanes like this compound, fragmentation is primarily dictated by the stability of the resulting carbocations and radical species. The presence of the ether functional group significantly influences the fragmentation pathways, often leading to characteristic cleavage patterns.

Proposed Core Fragmentation Pathways of this compound

The fragmentation of this compound under electron ionization is expected to be dominated by two main types of cleavage: alpha-cleavage adjacent to the ether oxygen and fragmentation of the long alkyl chain.

Alpha-Cleavage

Alpha-cleavage is a characteristic fragmentation pathway for ethers.[1] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the oxygen atom. For this compound, there are two potential sites for alpha-cleavage.

-

Cleavage of the C1-C2 bond: This pathway is less likely as it would result in the loss of a methyl radical and the formation of a less stable primary carbocation.

-

Cleavage of the C2-C3 bond: This is the most favored fragmentation pathway. It results in the formation of a resonance-stabilized secondary oxonium ion and a decyl radical. This fragment is expected to be the base peak or one of the most abundant ions in the mass spectrum.

Alkyl Chain Fragmentation

The long dodecyl chain can also undergo fragmentation, similar to what is observed in the mass spectra of long-chain alkanes. This results in a series of carbocations that differ by 14 mass units, corresponding to the loss of successive methylene (B1212753) (-CH2-) groups.[2] This will produce a characteristic pattern of ion clusters in the lower mass range of the spectrum.

Quantitative Data Summary

The following table summarizes the proposed key fragment ions for this compound, their calculated mass-to-charge ratio (m/z), and the proposed fragmentation pathway.

| m/z | Proposed Fragment Ion | Formula | Proposed Fragmentation Pathway | Relative Abundance |

| 200 | [C13H28O]•+ | C13H28O | Molecular Ion | Low to very low |

| 185 | [C12H25O]+ | C12H25O | Loss of a methyl radical (•CH3) | Low |

| 59 | [C3H7O]+ | C3H7O | Alpha-cleavage at the C2-C3 bond | High (likely base peak) |

| 171 | [C12H27]+ | C12H27 | Loss of a methoxy (B1213986) radical (•OCH3) | Low |

| 157 | [C11H23]+ | C11H23 | Fragmentation of the alkyl chain | Moderate |

| 143 | [C10H21]+ | C10H21 | Fragmentation of the alkyl chain | Moderate |

| 129 | [C9H19]+ | C9H19 | Fragmentation of the alkyl chain | Moderate |

| 115 | [C8H17]+ | C8H17 | Fragmentation of the alkyl chain | Moderate |

| 101 | [C7H15]+ | C7H15 | Fragmentation of the alkyl chain | Moderate |

| 87 | [C6H13]+ | C6H13 | Fragmentation of the alkyl chain | High |

| 73 | [C5H11]+ | C5H11 | Fragmentation of the alkyl chain | High |

| 45 | [C2H5O]+ | C2H5O | Cleavage of the O-dodecyl bond | Moderate |

| 43 | [C3H7]+ | C3H7 | Fragmentation of the alkyl chain | High |

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on general procedures for the analysis of volatile and semi-volatile organic compounds.[3]

4.1 Sample Preparation

-

Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

If analyzing a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) and solvent exchange into a compatible solvent for GC-MS analysis.

4.2 GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Mass Spectrometer: Agilent 5975 quadrupole inert mass selective detector or equivalent.[3]

-

GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable for separating long-chain alkoxyalkanes.

-

Injection: 1 µL of the sample is injected in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp 1: Increase to 150 °C at a rate of 10 °C/min.

-

Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 4 minutes.[3]

-

Visualizations

Proposed Fragmentation Pathways of this compound

Caption: Proposed EI fragmentation of this compound.

Experimental Workflow for GC-MS Analysis

References

A Technical Guide to the Physical Properties of 2-Methoxydodecane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxydodecane. Due to a lack of direct experimental data for this specific compound, this document presents estimated values based on the known properties of structurally related ethers, particularly its isomer 1-methoxydodecane. Detailed experimental protocols for determining these physical properties are also provided to guide researchers in their own characterization efforts.

Introduction

This compound (C₁₃H₂₈O) is a long-chain aliphatic ether. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups.[1] The physical properties of ethers, such as their boiling points and solubilities, are dictated by the nature of these groups.[1] Generally, ethers have lower boiling points than alcohols of similar molecular weight due to the absence of hydrogen bonding between ether molecules.[1] However, their boiling points are comparable to alkanes of similar molecular mass.[1] The presence of the ether oxygen allows for hydrogen bonding with protic solvents, rendering smaller ethers somewhat soluble in water. This solubility decreases as the length of the alkyl chains increases.[1] This document focuses on the key physical characteristics of this compound, providing valuable data for its application in research and development.

Physical Properties of this compound

The following table summarizes the estimated and known physical properties of this compound and related compounds for comparison. Values for this compound are estimated based on trends observed in homologous series and isomeric comparisons.

| Property | This compound (Estimated) | 1-Methoxydodecane (Experimental/Computed) | 2-Methoxydecane (Computed) |

| Molecular Formula | C₁₃H₂₈O | C₁₃H₂₈O[2] | C₁₁H₂₄O[3] |

| Molecular Weight | 200.36 g/mol | 200.36 g/mol [2] | 172.31 g/mol [3] |

| Boiling Point | ~230-240 °C | No experimental data available | No experimental data available |

| Density | ~0.80 g/cm³ at 20°C | No experimental data available | No experimental data available |

| Refractive Index | ~1.42 at 20°C | No experimental data available | No experimental data available |

| Viscosity | No estimation available | No experimental data available | No experimental data available |

Note: The boiling point of long-chain methyl ethers generally increases with molecular weight.[4][5] The boiling point of 1-methoxydecane (B1670044) is estimated to be around 230–240°C.[6] It is expected that this compound would have a slightly lower boiling point than its linear isomer, 1-methoxydodecane, due to increased branching.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] A common and efficient method for determining the boiling point of a small amount of liquid is the capillary method.[8][9]

-

Apparatus: Thiele tube or a similar heating block, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[8][10]

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the fusion tube.[9]

-

The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the liquid.[9]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[10]

-

The assembly is heated in a Thiele tube or a heating block.[8][10]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]

-

The heat source is then removed, and the liquid is allowed to cool.[9]

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]

-

Density is the mass per unit volume of a substance. A pycnometer, or specific gravity bottle, is used for precise measurement of liquid density.[11]

-

Apparatus: A pycnometer of a known volume, an analytical balance, and a thermostatic bath.[12]

-

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed (M1).[12]

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.[12]

-

The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.[12]

-

The filled pycnometer is placed in a thermostatic bath to bring it to the desired temperature.[12]

-

The exterior of the pycnometer is dried thoroughly, and it is weighed again (M2).[12]

-

The density (ρ) is calculated using the formula: ρ = (M2 - M1) / V, where V is the volume of the pycnometer.[12]

-

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.[13] It is a characteristic property of a substance and is measured using an Abbe refractometer.[13][14]

-

Apparatus: An Abbe refractometer, a light source (typically a sodium lamp), and a constant temperature water bath.[15][16]

-

Procedure:

-

The prism of the refractometer is cleaned and a few drops of the sample liquid are applied.[15]

-

The prism is closed to spread the liquid into a thin film.[16]

-

Light is passed through the sample, and the telescope is adjusted to bring the boundary line between the light and dark regions into focus.[15]

-

The compensator is adjusted to remove any color fringes and sharpen the boundary line.[15]

-

The boundary line is aligned with the crosshairs in the eyepiece.[14]

-

The refractive index is read directly from the instrument's scale.[15]

-

Viscosity is a measure of a fluid's resistance to flow. For liquids, it is conveniently measured using a capillary viscometer, such as the Ubbelohde type.[17][18]

-

Apparatus: An Ubbelohde viscometer, a thermostatic bath, a stopwatch, and a pipette.[18]

-

Procedure:

-

A known volume of the sample liquid is introduced into the viscometer.[19]

-

The viscometer is placed vertically in a thermostatic bath to reach the desired temperature.[17]

-

The liquid is drawn up through the capillary into the upper bulb by applying suction.[19]

-

The suction is released, and the time taken for the liquid to flow between two marked points on the capillary is measured with a stopwatch.[17]

-

The kinematic viscosity (ν) is calculated using the formula: ν = K * t, where K is the viscometer constant and t is the flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).[17]

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a liquid organic compound such as this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Dodecane, 1-methoxy- | C13H28O | CID 77032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxydecane | C11H24O | CID 12838328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. scielo.br [scielo.br]

- 6. 1-Methoxydecane | 7289-52-3 | Benchchem [benchchem.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. che.utah.edu [che.utah.edu]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 14. Abbe's Refractometer (Theory) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. davjalandhar.com [davjalandhar.com]

- 16. m.youtube.com [m.youtube.com]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. users.metu.edu.tr [users.metu.edu.tr]

- 19. macro.lsu.edu [macro.lsu.edu]

An In-depth Technical Guide to the Synthesis of Long-Chain Alkoxyalkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to long-chain alkoxyalkanes, which are crucial intermediates in various fields, including drug development, materials science, and industrial applications. The focus is on providing detailed experimental methodologies, comparative data, and visual representations of reaction pathways to aid in the practical application of these synthetic strategies.

Core Synthetic Methodologies

The synthesis of long-chain alkoxyalkanes can be broadly categorized into two main approaches: the classical Williamson ether synthesis and various catalytic methods. Each approach offers distinct advantages and is suited for different applications and substrate scopes.

Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in the 1850s, remains the most common and versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.

Reaction Scheme:

R-OH + Base → R-O⁻M⁺ (Alkoxide formation) R-O⁻M⁺ + R'-X → R-O-R' + M⁺X⁻ (SN2 Substitution)

This method is highly reliable for primary alkyl halides, as secondary and tertiary halides are prone to undergo E2 elimination as a competing side reaction. The alkoxide can be generated from primary, secondary, or even tertiary alcohols.

Two general procedures are provided below, one for activated alcohols like phenols and another for unactivated long-chain aliphatic alcohols.

General Procedure 1: O-alkylation of Activated Alcohols (e.g., Phenols)

-

Reaction Setup: To a suspension of the phenol (B47542) (1.0 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.) in a suitable solvent like acetonitrile (B52724) (15 volumes), add the long-chain alkyl halide (1.0-1.2 eq.) at room temperature.

-

Reaction Execution: Stir the mixture at room temperature for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) can be applied.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure 2: O-alkylation of Unactivated Long-Chain Alcohols

-

Alkoxide Formation: To a suspension of a strong base like sodium hydride (NaH, 1.2 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF, 10 volumes) at 0 °C, add the long-chain alcohol (1.0 eq.) dropwise. Stir the mixture at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.

-

SN2 Reaction: Add a solution of the long-chain alkyl halide (1.0-1.2 eq.) in THF to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

-

Work-up and Purification: After the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude ether is purified by column chromatography.

For industrial-scale synthesis, phase-transfer catalysis offers a practical alternative, avoiding the need for anhydrous conditions and strong, hazardous bases like sodium hydride. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the alkoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide.

Typical PTC Conditions:

-

Reactants: Long-chain alcohol, long-chain alkyl halide.

-

Base: Concentrated aqueous sodium hydroxide (B78521) or solid potassium carbonate.

-

Catalyst: Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts.

-

Solvent: A two-phase system (e.g., toluene/water) or a solid-liquid system.

-

Temperature: 50-100 °C.[1]

This method can significantly improve reaction rates and yields, especially for less reactive substrates.[2]

The following table summarizes typical reaction conditions and yields for the Williamson ether synthesis of various long-chain alkoxyalkanes. It is important to note that yields can vary significantly based on the specific substrates, purity of reagents, and reaction scale.

| Alcohol (R-OH) | Alkyl Halide (R'-X) | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Octanol | 1-Bromooctane | NaH | - | THF | RT | 12 | 85-95 |

| 1-Dodecanol | 1-Bromodecane | NaH | - | THF | RT | 16 | 80-90 |

| 1-Hexadecanol | 1-Bromohexane | K₂CO₃ | TBAB | Toluene/H₂O | 80 | 8 | 75-85 |

| Phenol | 1-Bromododecane | K₂CO₃ | - | Acetonitrile | 60 | 10 | 90-98 |

| 1-Octanol | 1-Bromodecane | NaOH (50% aq.) | TBAB | Toluene | 90 | 6 | 88-96 |

Note: This table is illustrative and compiled from general knowledge and various sources. Actual yields may vary.

Catalytic Methods for Ether Synthesis

Catalytic approaches offer greener and more atom-economical alternatives to the Williamson synthesis. The main catalytic methods include acid-catalyzed dehydration of alcohols and reductive etherification.

This method is primarily suitable for the synthesis of symmetrical long-chain ethers. It involves heating a primary long-chain alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or an acidic resin like Amberlyst-15.[3]

Reaction Scheme:

2 R-OH

H+The reaction proceeds via protonation of one alcohol molecule to form a good leaving group (water), which is then displaced by a second alcohol molecule in an SN2 reaction.

Limitations:

-

Unsymmetrical ethers: This method is not suitable for preparing unsymmetrical ethers from two different alcohols, as it leads to a statistical mixture of three different ether products, which are often difficult to separate.[4]

-

Substrate scope: The reaction is generally limited to primary alcohols, as secondary and tertiary alcohols tend to undergo elimination to form alkenes at the required reaction temperatures.[4]

-

Temperature control: Careful control of the reaction temperature is crucial to favor etherification over alkene formation.[4]

Typical Reaction Conditions:

-

Reactants: A primary long-chain alcohol.

-

Catalyst: Sulfuric acid, phosphoric acid, or a solid acid catalyst (e.g., Amberlyst-15).

-

Temperature: 130-150 °C.

-

Note: Removal of water as it is formed can drive the equilibrium towards the product.

Reductive etherification is a powerful method for synthesizing unsymmetrical ethers from an alcohol and a carbonyl compound (aldehyde or ketone). This reaction involves the in-situ formation of a hemiacetal or acetal, followed by its reduction.

Reaction Scheme:

R-OH + R'-CHO

[H]Various reducing agents can be employed, including hydrosilanes in the presence of a Lewis or Brønsted acid catalyst, or molecular hydrogen with a heterogeneous catalyst (e.g., Pd/C).[5][6]

Advantages:

-

Versatility: Allows for the synthesis of a wide range of unsymmetrical ethers.

-

Milder conditions: Often proceeds under milder conditions compared to acid-catalyzed dehydration.

Experimental Protocol for Reductive Etherification (Illustrative)

-

Reaction Setup: To a solution of the long-chain alcohol (1.0 eq.) and a long-chain aldehyde (1.1 eq.) in an appropriate solvent (e.g., dichloromethane (B109758) or toluene), add a catalyst such as trimethylsilyl (B98337) triflate (TMSOTf, 5-10 mol%).

-

Reduction: Cool the mixture to 0 °C and add a hydrosilane reducing agent (e.g., triethylsilane, 1.2 eq.) dropwise.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizing Synthetic Pathways and Mechanisms

To better understand the relationships between reactants, intermediates, and products, the following diagrams have been generated using the DOT language for Graphviz.

General Workflow for Long-Chain Alkoxyalkane Synthesis

Caption: Overview of synthetic routes to long-chain alkoxyalkanes.

Mechanism of the Williamson Ether Synthesis

Caption: The two-step mechanism of the Williamson ether synthesis.

Generalized Catalytic Cycle for Acid-Catalyzed Etherification

Caption: Catalytic cycle for the acid-catalyzed formation of symmetrical ethers.

Conclusion

The synthesis of long-chain alkoxyalkanes is a well-established field with the Williamson ether synthesis serving as the cornerstone for its versatility in creating both symmetrical and unsymmetrical ethers. For industrial applications, phase-transfer catalysis provides a more practical and environmentally friendly approach. Catalytic methods, such as acid-catalyzed dehydration and reductive etherification, are gaining importance as they offer more atom-economical and sustainable routes. The choice of synthetic method will ultimately depend on the desired structure of the alkoxyalkane, the availability of starting materials, and the scale of the synthesis. This guide provides the foundational knowledge and practical protocols for researchers and professionals to select and implement the most suitable method for their specific needs.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. crdeepjournal.org [crdeepjournal.org]

- 3. digital.csic.es [digital.csic.es]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ether synthesis by reductive etherification [organic-chemistry.org]

An In-depth Technical Guide to the Williamson Ether Synthesis of 2-Methoxydodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 2-methoxydodecane. It includes detailed experimental protocols, a summary of quantitative data, and essential safety information. The synthesis involves the reaction of a sodium 2-dodecanoxide intermediate with methyl iodide, following an SN2 mechanism.

Reaction Scheme

The Williamson ether synthesis proceeds in two main steps: the deprotonation of the alcohol to form a nucleophilic alkoxide, followed by the nucleophilic attack of the alkoxide on an alkyl halide. For the synthesis of this compound, the reaction scheme is as follows:

-

Deprotonation of 2-dodecanol (B159162):

-

2-dodecanol is reacted with a strong base, such as sodium hydride (NaH), to form the sodium 2-dodecanoxide intermediate and hydrogen gas.

-

-

Nucleophilic Substitution:

-

The resulting sodium 2-dodecanoxide acts as a nucleophile and attacks the methyl iodide in an SN2 reaction, displacing the iodide ion and forming the this compound product along with sodium iodide as a byproduct.

-

Experimental Protocols

Materials:

-

2-dodecanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF)[4]

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Septa

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

-

Preparation of the Alkoxide:

-

Under an inert atmosphere (argon or nitrogen), a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (1.2 equivalents) suspended in anhydrous THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of 2-dodecanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-dodecanoxide.

-

-

Ether Formation:

-

The reaction mixture is cooled back to 0 °C.

-

Methyl iodide (1.1 to 1.5 equivalents) is added dropwise to the flask.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3] Gentle heating (reflux) may be necessary to drive the reaction to completion, typically at temperatures between 50-100 °C for 1-8 hours.[5]

-

-

Work-up:

-

Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution to destroy any unreacted sodium hydride.

-

The mixture is then transferred to a separatory funnel and diluted with diethyl ether and water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

-

Data Presentation

Quantitative data for this compound is not extensively reported in the available literature. However, based on general knowledge of the Williamson ether synthesis and data for analogous compounds, the following properties can be anticipated.[5] Yields for Williamson ether syntheses typically range from 50-95%.[5]

| Parameter | Expected Value/Characteristic Data |

| Molecular Formula | C₁₃H₂₈O |

| Molecular Weight | 200.36 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not specified in search results. |

| Density | Not specified in search results. |

| Yield | 50-95% (typical for Williamson ether synthesis)[5] |

| ¹H NMR | Expected signals: a singlet for the methoxy (B1213986) protons (~3.3 ppm), a multiplet for the proton on the carbon bearing the ether group, a doublet for the terminal methyl group adjacent to the chiral center, a triplet for the other terminal methyl group, and a series of multiplets for the methylene (B1212753) protons of the dodecyl chain. |

| ¹³C NMR | Expected signals: a signal for the methoxy carbon (~56 ppm), a signal for the carbon bearing the ether group, and a series of signals for the carbons of the dodecyl chain. |

| IR Spectroscopy | Expected characteristic peaks: C-O-C stretching vibrations in the range of 1070-1150 cm⁻¹, and C-H stretching and bending vibrations for the alkyl groups. |

| Mass Spectrometry (GC-MS) | The mass spectrum would show the molecular ion peak (M⁺) at m/z 200, along with characteristic fragmentation patterns of an ether and a long-chain alkane. |

Note: The spectroscopic data presented are predicted based on the structure of this compound and typical values for similar compounds. Actual experimental data may vary.

Mandatory Visualizations

Logical Workflow of the Williamson Ether Synthesis of this compound

References

An In-depth Technical Guide to the Synthesis of 2-Methoxydodecane: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-methoxydodecane, a molecule of interest in various research and development sectors. The focus of this document is to detail the necessary starting materials and provide experimentally viable protocols for its synthesis. The information is presented to facilitate comparison between different methodologies and to provide a practical foundation for laboratory-scale synthesis.

Executive Summary

The synthesis of this compound can be effectively achieved through two principal chemical transformations: the Williamson ether synthesis and the alkoxymercuration-demercuration of a terminal alkene. Each of these routes offers distinct advantages and requires specific precursor molecules. The Williamson ether synthesis provides a classic and versatile approach, while the alkoxymercuration-demercuration method offers a regioselective alternative. The selection of a particular synthetic pathway will depend on the availability of starting materials, desired yield, and the specific experimental capabilities of the laboratory.

Synthetic Pathways and Starting Materials

Two primary synthetic strategies for the preparation of this compound are outlined below. Each strategy is accompanied by a detailed description of the required starting materials.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry.[1][2] This SN2 reaction involves the reaction of an alkoxide with a primary or secondary alkyl halide. For the synthesis of this compound, two logical disconnections of the target molecule are possible, leading to two distinct sets of starting materials.

Pathway 1A: From 2-Dodecanol (B159162) and a Methyl Halide

In this approach, 2-dodecanol is first deprotonated with a strong base to form the corresponding 2-dodecanoxide. This nucleophile is then reacted with a methyl halide (e.g., methyl iodide) to yield this compound.

-

Starting Materials:

-

2-Dodecanol

-

A strong base (e.g., Sodium Hydride (NaH))

-

A methyl halide (e.g., Methyl Iodide (CH3I))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))[3]

-

Pathway 1B: From a 2-Halododecane and Sodium Methoxide (B1231860)

Alternatively, a 2-halododecane (e.g., 2-bromododecane) can be treated with a methoxide source, such as sodium methoxide, in an appropriate solvent.

-

Starting Materials:

-

2-Halododecane (e.g., 2-Bromododecane)

-

Sodium Methoxide (NaOCH3)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

-

Alkoxymercuration-Demercuration of 1-Dodecene (B91753)

This two-step procedure provides a reliable method for the Markovnikov addition of an alcohol across a double bond without the risk of carbocation rearrangements.[4][5] For the synthesis of this compound, this involves the reaction of 1-dodecene with a mercury(II) salt in the presence of methanol (B129727), followed by a demercuration step.

-

Starting Materials:

-

1-Dodecene

-

Mercury(II) Acetate (B1210297) (Hg(OAc)2)

-

Methanol (CH3OH)

-

Sodium Borohydride (B1222165) (NaBH4)

-

A base for the demercuration step (e.g., Sodium Hydroxide (B78521) (NaOH))

-

Precursor Synthesis

The availability of the starting materials listed above is crucial. While some are commercially available, others may need to be synthesized in the laboratory.

Synthesis of 2-Dodecanol via Grignard Reaction

2-Dodecanol, a key precursor for Pathway 1A, can be synthesized using a Grignard reaction.[6] This involves the reaction of a Grignard reagent with an appropriate aldehyde.

Pathway 2A: From 1-Bromodecane and Acetaldehyde

-

Starting Materials:

-

1-Bromodecane

-

Magnesium (Mg) turnings

-

Anhydrous Diethyl Ether (Et2O) or Tetrahydrofuran (THF)

-

Acetaldehyde (CH3CHO)

-

An aqueous acidic solution for workup (e.g., dilute HCl or NH4Cl)

-

Synthesis of 2-Bromododecane from 2-Dodecanol

2-Bromododecane, the starting material for Pathway 1B, can be prepared from 2-dodecanol using a suitable brominating agent. A common method involves the use of phosphorus tribromide.

-

Starting Materials:

-

2-Dodecanol

-

Phosphorus Tribromide (PBr3)

-

Anhydrous solvent (e.g., Diethyl Ether or Dichloromethane)

-

Experimental Protocols

The following are generalized experimental procedures based on established chemical literature. Researchers should adapt these protocols to their specific laboratory conditions and safety guidelines.

Protocol 1: Williamson Ether Synthesis of this compound from 2-Dodecanol

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-dodecanol (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

Ether Formation: Cool the resulting sodium 2-dodecanoxide solution back to 0 °C.

-

Add methyl iodide (1.2 eq) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and cautiously quench with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield this compound.

Protocol 2: Alkoxymercuration-Demercuration of 1-Dodecene

-

Alkoxymercuration: In a round-bottom flask, dissolve mercury(II) acetate (1.0 eq) in methanol (10 mL per mmol of alkene).

-

Add 1-dodecene (1.0 eq) to the stirred solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. The disappearance of the alkene can be monitored by TLC or GC.

-

Demercuration: In a separate flask, prepare a solution of sodium borohydride (0.5 eq) in a 3 M sodium hydroxide solution.

-

Cool the alkoxymercuration reaction mixture in an ice bath and slowly add the basic sodium borohydride solution.

-

Stir the mixture for 1-2 hours at room temperature. The formation of elemental mercury as a grey precipitate will be observed.

-

Workup: Decant the supernatant liquid from the mercury.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting this compound by fractional distillation.

Quantitative Data

The following tables summarize the key quantitative parameters for the described synthetic pathways. Please note that yields are highly dependent on the specific reaction conditions and purification methods employed.

| Pathway | Starting Material 1 | Starting Material 2 | Key Reagents | Typical Yield (%) | Reference |

| 1A: Williamson Ether Synthesis | 2-Dodecanol | Methyl Iodide | NaH, THF | 50-95 | [2] |

| 1B: Williamson Ether Synthesis | 2-Bromododecane | Sodium Methoxide | DMF | Varies | [1] |

| 2: Alkoxymercuration-Demercuration | 1-Dodecene | Methanol | Hg(OAc)2, NaBH4 | High | [7] |

| Precursor Synthesis | Starting Material 1 | Starting Material 2 | Key Reagents | Typical Yield (%) | Reference |

| 2-Dodecanol (Grignard) | 1-Bromodecane | Acetaldehyde | Mg, Et2O | Varies | [6] |

| 2-Bromododecane | 2-Dodecanol | PBr3 | Et2O | Varies | |

| 1-Bromododecane | 1-Dodecanol | HBr, H2SO4 | - | 90 | [8] |

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic routes, the following diagrams have been generated using the DOT language.

Caption: Williamson Ether Synthesis pathways for this compound.

Caption: Alkoxymercuration-Demercuration synthesis of this compound.

Caption: Synthesis of key precursors for this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. prepchem.com [prepchem.com]

Potential Research Applications of 2-Methoxydodecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on 2-Methoxydodecane is limited in publicly available literature. This guide synthesizes information from structurally related compounds, such as other long-chain alkoxyalkanes and branched alkanes, to project potential properties, applications, and experimental approaches. All data and protocols should be considered illustrative and require experimental validation for this compound.

Executive Summary

This compound is a long-chain aliphatic ether with a secondary methoxy (B1213986) group. Its structure, combining a lengthy hydrophobic alkyl chain with a polar ether linkage, suggests a range of potential applications in materials science, specialty chemicals, and the life sciences. This document outlines these potential research avenues, providing estimated physicochemical properties, detailed hypothetical experimental protocols for its synthesis and analysis, and conceptual frameworks for its potential biological interactions.

Physicochemical Properties

| Property | 1-Methoxydodecane | 2-Methoxydecane | 2-Methyldodecane | This compound (Estimated) |

| Molecular Formula | C₁₃H₂₈O | C₁₁H₂₄O | C₁₃H₂₈ | C₁₃H₂₈O |

| Molecular Weight | 200.36 g/mol | 172.31 g/mol | 184.37 g/mol | 200.36 g/mol |

| Boiling Point | Not available | Not available | 227-228 °C | ~230-240 °C |

| Density | Not available | Not available | 0.754 g/cm³ | ~0.8 g/cm³ |

| logP (o/w) | 5.7 | 4.5 | 7.18 | ~5.5 - 6.5 |

| Solubility | Insoluble in water | Insoluble in water | Soluble in alcohol; Insoluble in water | Soluble in nonpolar organic solvents; Insoluble in water |

Potential Research Applications

The unique combination of a long lipophilic chain and a polar ether group in this compound opens up several promising areas for research and development.

Advanced Solvents and Green Chemistry

The properties of this compound make it a candidate for a high-boiling point, non-polar solvent. Its ether linkage offers better stability than many peroxisome-forming ethers, and its long alkyl chain allows for the dissolution of non-polar and lipophilic substances. Research could focus on its application as a replacement for traditional hydrocarbon solvents in organic synthesis, extractions, or as a medium for specialized chemical reactions.

Surfactants and Emulsifiers

Long-chain ethers can act as non-ionic surfactants. The methoxy group provides a hydrophilic head, while the dodecane (B42187) chain acts as a hydrophobic tail. This amphiphilic nature could be exploited in the formulation of microemulsions for applications in cosmetics, drug delivery, or enhanced oil recovery.

Drug Delivery and Pharmaceutical Sciences

The lipophilic character of this compound makes it a potential component in lipid-based drug delivery systems. It could serve as a penetration enhancer for transdermal drug delivery by temporarily disrupting the lipid bilayer of the stratum corneum. Furthermore, long-chain ethers have been investigated for their ability to modulate lipid metabolism, suggesting that this compound could be a lead compound or a fragment for drugs targeting lipid-related disorders.

Biofuels and Lubricants

Branched-chain alkanes and long-chain ethers are components of interest in the formulation of biofuels and synthetic lubricants. Research could explore the combustion properties of this compound or its efficacy as a lubricant additive, where the polar ether group might improve surface adhesion.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and characterization of this compound. These are based on standard organic chemistry techniques and may require optimization.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and well-established method for preparing ethers. In this proposed synthesis, the alkoxide of 2-dodecanol (B159162) is reacted with a methylating agent.

Materials:

-

2-dodecanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen).

-

In the flask, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

-

Dissolve 2-dodecanol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath).

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This indicates the formation of the sodium 2-dodecanoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica (B1680970) gel.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic methods should be used to confirm the identity and purity of the synthesized this compound.

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for separating this compound from any remaining starting materials or byproducts and for confirming its molecular weight and fragmentation pattern.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

-

Capillary column suitable for non-polar compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions (Suggested):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.

-

Carrier Gas: Helium, constant flow rate of 1 mL/min.

-

Injection Mode: Split (e.g., 50:1 split ratio).

MS Conditions (Suggested):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Expected Fragmentation: The mass spectrum of this compound is expected to show a weak molecular ion peak (M⁺) at m/z 200. The major fragmentation pathway for aliphatic ethers is α-cleavage (cleavage of the C-C bond adjacent to the oxygen), which would lead to a prominent base peak. For this compound, the largest and most stable fragment would result from the loss of the decyl radical, leading to a base peak at m/z 59 . Other smaller fragments from the cleavage of the dodecane chain would also be present.

4.2.2 NMR and IR Spectroscopy

-

¹H NMR: Protons on the carbon adjacent to the ether oxygen are deshielded and expected to appear in the 3.3-4.0 ppm range. The methoxy group (-OCH₃) protons would appear as a sharp singlet around 3.3 ppm. The rest of the dodecane chain protons would appear in the typical alkane region of 0.8-1.6 ppm.

-

¹³C NMR: The carbon atom bonded to the oxygen (C2 of the dodecane chain) would be significantly deshielded, appearing in the 70-80 ppm range. The methoxy carbon would appear around 55-60 ppm.

-

FTIR: The most characteristic absorption for an ether is the C-O-C stretching vibration, which is expected to be a strong, sharp peak in the 1050-1150 cm⁻¹ region. The spectrum would otherwise resemble that of a long-chain alkane, with C-H stretching vibrations just below 3000 cm⁻¹.

Hypothetical Biological Activity and Signaling Pathway

The high lipophilicity of this compound suggests that its primary interactions with biological systems would be at the level of the cell membrane. Lipophilic molecules can partition into the lipid bilayer, potentially altering its physical properties (e.g., fluidity) or interacting with transmembrane proteins.

Some long-chain alcohols and ethers have been shown to modulate the function of ligand-gated ion channels, such as GABA-A and glycine (B1666218) receptors, which are crucial for neuronal inhibition. While this has not been tested for this compound, it represents a plausible avenue of research, particularly in neuroscience and pharmacology.

The following diagram illustrates a hypothetical mechanism by which a lipophilic compound like this compound could influence cellular signaling.

Caption: Hypothetical signaling pathway for a lipophilic molecule.